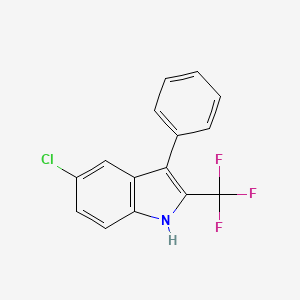
5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole
Vue d'ensemble
Description
5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole is a heterocyclic compound used for the synthesis of pharmaceuticals and other organic compounds . It is also known as 5-Chloro-3-phenylanthranil .
Synthesis Analysis
The synthesis of 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole involves the interaction of nitroarenes and benzylic C–H acids in aprotic media promoted by a combination of strong bases and silylating agents . The reaction consists of several reversible steps .Molecular Structure Analysis
The molecular formula of 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole is C13H8ClNO . The molecular weight is 229.66 .Chemical Reactions Analysis
The chemical reactions involving 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole are complex and depend on the structure of the reagents and the reaction conditions . The compound can be used in the synthesis of various drugs, such as mycobacterial agents, farnesyl transferase inhibitors, protein kinase inhibitors, and anticancer agents .Physical And Chemical Properties Analysis
5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole is a solid at 20 degrees Celsius . It has a melting point of 114.0 to 117.0 degrees Celsius . The compound appears as a light yellow to brown powder or crystal .Applications De Recherche Scientifique
Indole Synthesis and Classification
Indole derivatives, including compounds similar to 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole, are crucial in organic chemistry due to their complex structure and pharmacological potential. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis methods, offering a classification framework that could be relevant for understanding the synthesis pathways of the specific indole derivative (Taber & Tirunahari, 2011).
Pharmacological Significance of Indole Derivatives
Indole derivatives exhibit a wide range of pharmacological activities, making them significant in the development of new therapeutic agents. Padmavathi et al. (2021) discuss the synthesis and biological significance of indole derivatives, highlighting their anticancer, antimicrobial, antimalarial, and antiviral properties, among others. This suggests potential research applications for 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole in these domains (Padmavathi et al., 2021).
Antimicrobial Properties
The antimicrobial potential of indole derivatives is a key area of research. Kaur et al. (2019) focus on the synthesis and antimicrobial properties of indole derivatives, indicating the role these compounds can play in addressing microbial resistance and developing new antimicrobial agents. This research avenue could be relevant for 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole, considering its structural similarity to other active indole derivatives (Kaur et al., 2019).
Safety and Hazards
5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Propriétés
IUPAC Name |
5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(20-12)15(17,18)19/h1-8,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGADJBPCLUBUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



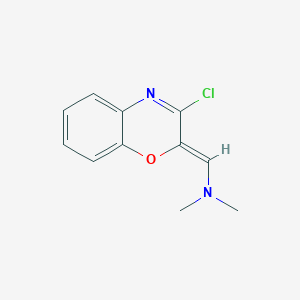


![3-[(2,4-Dichlorophenyl)methyl]-6-(5-phenylpyrazol-1-yl)pyridazine](/img/structure/B3035514.png)
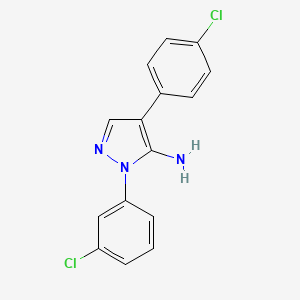
![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3035517.png)
![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3035518.png)
![7-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B3035519.png)
![2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B3035520.png)
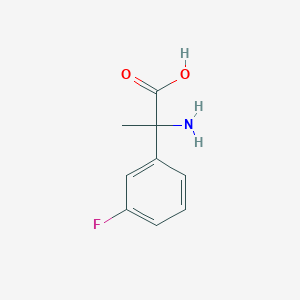
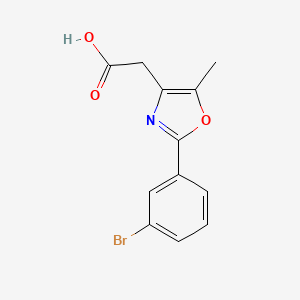
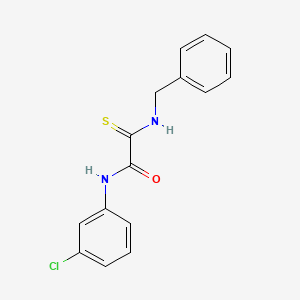
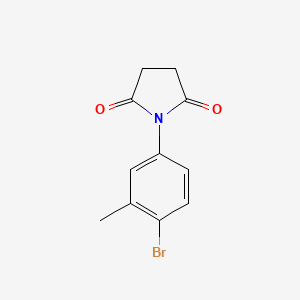
![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035529.png)